N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide
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Overview
Description
N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a difluoromethoxy group, a fluorophenyl group, and a prop-2-enamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide typically involves the introduction of the difluoromethoxy group and the fluorophenyl group onto a prop-2-enamide backbone. This can be achieved through various synthetic routes, including electrophilic and nucleophilic substitution reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used
Scientific Research Applications
N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used in the study of difluoromethylation processes and the development of new synthetic methodologies.
Biology: It is investigated for its potential biological activities and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorophenyl groups play a crucial role in its activity, influencing its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy and fluorophenyl derivatives, such as:
- N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide
- N-[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide
Uniqueness
N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-10(16)15-6-7-3-4-8(5-9(7)12)17-11(13)14/h2-5,11H,1,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCZTKOYWZXFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=C(C=C1)OC(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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